molecular formula C52H87Ca2O31P B14633507 Frubiase CAS No. 56391-76-5

Frubiase

Cat. No.: B14633507
CAS No.: 56391-76-5
M. Wt: 1319.4 g/mol
InChI Key: QCTRXDHNIUYLLS-GJTOSKALSA-J
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Description

Frubiase is a compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a complex molecule with unique properties that make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Frubiase involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the formation of a core structure through a series of condensation reactions. This is followed by functionalization steps where various functional groups are introduced to the core structure. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of raw materials into the reactor, where they undergo a series of chemical reactions. The product is then purified through techniques such as distillation, crystallization, and chromatography to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Frubiase undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions of this compound typically involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound are carried out under various conditions, depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

Frubiase has a wide range of applications in scientific research:

    Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study enzyme kinetics and protein interactions. It is also employed in the development of biosensors.

    Medicine: this compound has potential therapeutic applications, including its use as an active ingredient in pharmaceuticals. It is being investigated for its anti-inflammatory and antioxidant properties.

    Industry: In industrial applications, this compound is used as a catalyst in chemical processes and as an additive in materials to enhance their properties.

Mechanism of Action

The mechanism of action of Frubiase involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors, modulating their activity. The pathways involved include signal transduction pathways that regulate cellular processes such as inflammation and oxidative stress.

Properties

CAS No.

56391-76-5

Molecular Formula

C52H87Ca2O31P

Molecular Weight

1319.4 g/mol

IUPAC Name

dicalcium;(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;2-hydroxypropanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;phosphoric acid

InChI

InChI=1S/C28H44O.2C6H12O7.C6H8O6.2C3H6O3.2Ca.H3O4P/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4;2*7-1-2(8)3(9)4(10)5(11)6(12)13;7-1-2(8)5-3(9)4(10)6(11)12-5;2*1-2(4)3(5)6;;;1-5(2,3)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3;2*2-5,7-11H,1H2,(H,12,13);2,5,7-10H,1H2;2*2,4H,1H3,(H,5,6);;;(H3,1,2,3,4)/q;;;;;;2*+2;/p-4/b10-9+,23-12+,24-13-;;;;;;;;/t20-,22+,25+,26+,27-,28+;2*2-,3-,4+,5-;2-,5+;;;;;/m0110...../s1

InChI Key

QCTRXDHNIUYLLS-GJTOSKALSA-J

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C.CC(C(=O)[O-])O.CC(C(=O)[O-])O.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.OP(=O)(O)O.[Ca+2].[Ca+2]

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.CC(C(=O)[O-])O.CC(C(=O)[O-])O.C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.OP(=O)(O)O.[Ca+2].[Ca+2]

Origin of Product

United States

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